Cas no 139253-79-5 (2-Amino-5-bromo-N,N-dimethylbenzamide)

2-Amino-5-bromo-N,N-dimethylbenzamide is a brominated aromatic amide compound featuring both amino and dimethylamide functional groups. Its molecular structure (C9H11BrN2O) makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine substituent enhances reactivity for further functionalization, while the dimethylamide group contributes to solubility and stability. This compound is commonly employed in cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, due to its well-defined reactivity profile. It is typically supplied as a high-purity solid with consistent lot-to-lot quality, ensuring reproducibility in research and industrial processes. Proper handling under inert conditions is recommended to preserve stability.
2-Amino-5-bromo-N,N-dimethylbenzamide structure
139253-79-5 structure
Product Name:2-Amino-5-bromo-N,N-dimethylbenzamide
CAS No:139253-79-5
MF:C9H11BrN2O
MW:243.100441217422
MDL:MFCD09037777
CID:821486
PubChem ID:50999512
Update Time:2025-10-29

2-Amino-5-bromo-N,N-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-bromo-N,N-dimethylbenzamide
    • 2-amino-5-bromo-N,N-dimethyl-benzamide
    • N,N-Dimethyl 2-amino-5-bromobenzamide
    • 2-AMINO-5-BROMO-N,N DIMETHYL BENZAMIDE
    • KKABTZZYSDNSKZ-UHFFFAOYSA-N
    • 6752AA
    • 2-amino-5-bromo-N,N-dimethyl benzamide
    • DS-18256
    • CS-0151354
    • SCHEMBL1516638
    • MFCD09037777
    • DTXSID80679536
    • AKOS016003117
    • 139253-79-5
    • F11663
    • MDL: MFCD09037777
    • Inchi: 1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3
    • InChI Key: KKABTZZYSDNSKZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)C(N(C)C)=O)N

Computed Properties

  • Exact Mass: 242.00500
  • Monoisotopic Mass: 242.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.3

Experimental Properties

  • Density: 1.489
  • PSA: 46.33000
  • LogP: 2.31430

2-Amino-5-bromo-N,N-dimethylbenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Amino-5-bromo-N,N-dimethylbenzamide Pricemore >>

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2-Amino-5-bromo-N,N-dimethylbenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:139253-79-5)2-Amino-5-bromo-N,N-dimethylbenzamide
Order Number:A857000
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:03
Price ($):184.0
Email:sales@amadischem.com

Additional information on 2-Amino-5-bromo-N,N-dimethylbenzamide

Comprehensive Overview of 2-Amino-5-bromo-N,N-dimethylbenzamide (CAS No. 139253-79-5)

2-Amino-5-bromo-N,N-dimethylbenzamide (CAS No. 139253-79-5) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This brominated benzamide derivative has garnered significant attention due to its unique structural properties and potential applications in drug discovery. The compound's molecular formula is C9H11BrN2O, with a molecular weight of 243.10 g/mol. Its amino and dimethylamide functional groups make it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for 2-Amino-5-bromo-N,N-dimethylbenzamide has increased, particularly in the field of medicinal chemistry. Researchers are exploring its role as a building block for kinase inhibitors and GPCR-targeted drugs, which are hot topics in oncology and neurological disorder treatments. The compound's bromine substituent offers excellent reactivity for further functionalization, making it valuable for structure-activity relationship (SAR) studies. This aligns with the growing trend of fragment-based drug design, a method frequently searched in scientific databases.

The synthesis of CAS No. 139253-79-5 typically involves bromination of 2-amino-N,N-dimethylbenzamide, followed by purification via recrystallization. Its purity (>98%) and stability under standard conditions make it suitable for high-throughput screening (HTS) platforms. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed for quality control, addressing the industry's focus on QC/QA compliance—a frequently searched term in pharmaceutical forums.

From an industrial perspective, 2-Amino-5-bromo-N,N-dimethylbenzamide is often discussed in the context of green chemistry and sustainable synthesis. Companies are optimizing routes to reduce hazardous byproducts, responding to the global push for eco-friendly manufacturing. This resonates with the rising popularity of PAT (Process Analytical Technology) in chemical production, a trending keyword in AI-driven literature searches.

In agrochemical applications, this compound serves as a precursor for crop protection agents. Its structural motif is found in herbicides targeting ALS enzymes, a subject of interest due to the need for resistance management in modern agriculture. The 5-bromo position specifically enhances binding affinity to biological targets, a feature highlighted in recent molecular docking studies—another hot topic in computational chemistry circles.

Regulatory aspects of CAS 139253-79-5 comply with REACH and FDA guidelines for research chemicals. While not classified as hazardous under GHS, proper handling with PPE is recommended, aligning with laboratory safety protocols—a perennial concern in scientific workflows. The compound's SDS (Safety Data Sheet) is frequently downloaded from supplier portals, indicating its relevance in risk assessment procedures.

Market analysts note growing procurement of 2-Amino-5-bromo-N,N-dimethylbenzamide by CROs (Contract Research Organizations) and academic institutions. This trend correlates with increased funding for small molecule therapeutics—a dominant theme in biotech investment reports. The compound's price fluctuations are often tracked against API (Active Pharmaceutical Ingredient) market trends, making it a subject of supply chain discussions.

Future research directions may explore the compound's utility in proteolysis-targeting chimeras (PROTACs), an emerging technology in targeted protein degradation. Its hydrogen bond donor/acceptor profile makes it suitable for E3 ligase recruitment—a cutting-edge area frequently queried in scientific search engines. Such applications position 139253-79-5 as a compound with enduring relevance in drug discovery pipelines.

For researchers seeking alternatives, structurally similar compounds like 2-amino-5-iodo-N,N-dimethylbenzamide or 2-amino-5-chloro-N,N-dimethylbenzamide are sometimes compared in SAR studies. These halogenated benzamides share comparable synthetic pathways but exhibit distinct electronic properties—a nuance often explored in computational chemistry webinars and tutorials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:139253-79-5)2-Amino-5-bromo-N,N-dimethylbenzamide
A857000
Purity:99%
Quantity:5g
Price ($):184.0
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